(1R)-10-Camphorsulfonamide

Descripción general

Descripción

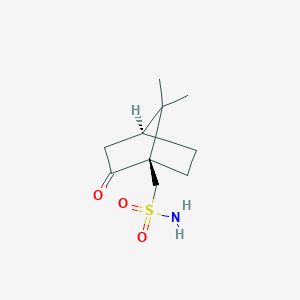

(1R)-10-Camphorsulfonamide: is an organic compound derived from camphor, a bicyclic monoterpene. This compound is characterized by the presence of a sulfonamide group attached to the camphor skeleton. It is widely used in various chemical reactions and has significant applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (1R)-10-Camphorsulfonamide can be synthesized through the reaction of camphor with chlorosulfonic acid, followed by the addition of ammonia. The reaction typically involves the following steps:

Chlorosulfonation: Camphor is reacted with chlorosulfonic acid to form camphorsulfonyl chloride.

Amination: The camphorsulfonyl chloride is then treated with ammonia to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: (1R)-10-Camphorsulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form camphorsulfonic acid.

Reduction: Reduction reactions can convert it back to camphor or other derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Camphorsulfonic acid.

Reduction: Camphor or camphor derivatives.

Substitution: Various substituted camphorsulfonamides.

Aplicaciones Científicas De Investigación

Chemistry

(1R)-10-Camphorsulfonamide is primarily used as a chiral auxiliary in asymmetric synthesis. Its rigid bicyclic structure allows it to induce chirality in synthetic processes, leading to the production of enantiomerically pure compounds.

- Chiral Auxiliary in Asymmetric Synthesis : It facilitates the formation of chiral centers in target molecules, enhancing the efficiency of chemical reactions .

Biology

The compound has been explored for its potential biological activities, including antimicrobial and anti-inflammatory properties.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains .

- Anti-inflammatory Effects : Research indicates its potential use in reducing inflammation, making it a candidate for therapeutic applications .

Medicine

This compound is under investigation for its role as a pharmaceutical intermediate.

- Drug Synthesis : It has been utilized in the development of new drugs, particularly in modifying existing pharmaceutical compounds to enhance efficacy .

- Potential Therapeutic Applications : Its derivatives are being studied for their anticancer properties, showing promise against various cancer cell lines .

Industry

In industrial applications, this compound serves as a catalyst in the synthesis of fine chemicals and specialty materials.

- Catalytic Role : It is employed in various chemical reactions to improve yields and selectivity .

- Production of Fine Chemicals : The compound is utilized in creating specialty chemicals that require precise chiral control .

Case Studies

Mecanismo De Acción

The mechanism by which (1R)-10-Camphorsulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the camphor skeleton provides a rigid framework that can interact with various enzymes and receptors, modulating their function.

Comparación Con Compuestos Similares

(1S)-10-Camphorsulfonamide: The enantiomer of (1R)-10-Camphorsulfonamide, with similar chemical properties but different biological activities.

Camphorsulfonic acid: An oxidized form of this compound, used as a catalyst in organic synthesis.

Camphor: The parent compound, widely used in medicinal and industrial applications.

Uniqueness: this compound is unique due to its chiral nature and the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

(1R)-10-Camphorsulfonamide is a derivative of camphor that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its sulfonamide functional group attached to a camphor backbone. The synthesis typically involves the reaction of camphor with sulfonamide derivatives, leading to various stereoisomers. The compound has been utilized in studies exploring its potential as an organocatalyst and as a precursor in the synthesis of more complex molecules.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly in the context of novel drug development. A notable example includes a study on a ferrocene-containing camphor sulfonamide (DK164), which demonstrated significant antiproliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer), MCF-7 (breast cancer), A549 (lung cancer), and H1299 (lung cancer) cells. The compound exhibited a cytotoxic effect while showing higher tolerance in non-cancerous cells like MCF-10A and MRC5 .

Table 1: Anticancer Activity of DK164

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Cell cycle arrest |

| A549 | 10.0 | Inhibition of NFkB signaling |

| H1299 | 11.5 | Autophagy modulation |

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Research indicates that derivatives containing the sulfonamide moiety exhibit inhibitory activity against various viruses, including influenza and Ebola virus glycoproteins. The structural modifications involving bicyclic terpenoids, such as camphor, enhance their efficacy against viral infections .

Table 2: Antiviral Activity of Camphor Derivatives

| Compound | Virus Targeted | IC50 (µM) |

|---|---|---|

| Camphorsulfonamide derivative | Influenza H9N2 | <5.0 |

| Borneol derivative | Ebola virus | <5.0 |

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : Induces apoptosis in cancer cells by activating intrinsic pathways involving p53 and NFkB .

- Antiviral Mechanisms : Inhibits viral entry and replication by targeting glycoproteins essential for viral pathogenicity .

- Autophagy Modulation : Influences cellular autophagy processes, potentially enhancing the clearance of damaged proteins and organelles in stressed cells .

Case Studies

- Study on DK164 : A comprehensive study demonstrated that DK164 not only exhibited cytotoxic effects but also improved solubility when formulated into polymeric micelles, enhancing its bioavailability and therapeutic potential against cancer .

- Antiviral Efficacy : Research on sulfonamide derivatives indicated that certain compounds derived from this compound showed comparable efficacy to established antiviral agents, suggesting a potential role in developing new antiviral therapies .

Propiedades

IUPAC Name |

[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14)/t7-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLUNABTQYDFJM-XVKPBYJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90993457 | |

| Record name | 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72597-34-3 | |

| Record name | (1R)-10-Camphorsulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72597-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.